molecular formula C22H24N4O2 B5627318 3-[1-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)piperidin-4-yl][1,2,4]triazolo[4,3-a]pyridine

3-[1-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)piperidin-4-yl][1,2,4]triazolo[4,3-a]pyridine

Cat. No. B5627318
M. Wt: 376.5 g/mol
InChI Key: GMPTWLJSSGJKIX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related triazolo and pyridine derivatives often involves multi-step reactions, including cyclization processes and interactions with various reagents to form the desired heterocyclic frameworks. For instance, triazolo[1,5-a]pyridines can be synthesized from acetohydrazide derivatives through cyclization reactions (Callejo et al., 1990). Similarly, the synthesis of 1,2,4-triazolo[1,5-a]pyridines has been achieved via metal-free oxidative N-N bond formation, showcasing the versatility in synthesizing these complex molecules (Zheng et al., 2014).

Molecular Structure Analysis

The structure of related compounds, such as 2-phenyl-7-(4-pyridylmethylamino)-1,2,4-triazolo[1,5-a][1,3,5]triazin-5(4H)-one, reveals planar heterocyclic systems and highlights the importance of intermolecular interactions, such as hydrogen bonding, in defining their structural characteristics (Dolzhenko et al., 2010).

Chemical Reactions and Properties

Triazolo and pyridine derivatives are known for their reactivity towards various chemical transformations, including cyclization and acylation reactions. The acylation of heteroaromatic amines, leading to the formation of triazolo[4,5-b]pyridines, exemplifies the compound's reactivity and the potential for creating diverse derivatives with varying properties (Ibrahim et al., 2011).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystallinity, can be significantly influenced by their molecular structure. The extensive hydrogen bonding and pi-pi stacking interactions observed in their crystalline structures affect their solubility and stability, which are critical factors in their potential applications (Hwang et al., 2006).

Chemical Properties Analysis

The chemical properties of triazolo and pyridine derivatives, including their reactivity and interactions with various chemical reagents, underscore their versatility in synthetic chemistry. Their ability to undergo various chemical reactions, such as cycloaddition and acylation, makes them valuable intermediates in the synthesis of more complex molecules (Gao & Lam, 2008).

properties

IUPAC Name

2,3,4,5-tetrahydro-1-benzoxepin-4-yl-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c27-22(18-10-14-28-19-6-2-1-5-17(19)15-18)25-12-8-16(9-13-25)21-24-23-20-7-3-4-11-26(20)21/h1-7,11,16,18H,8-10,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPTWLJSSGJKIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C3N2C=CC=C3)C(=O)C4CCOC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(2,3,4,5-Tetrahydro-1-benzoxepin-4-ylcarbonyl)piperidin-4-yl][1,2,4]triazolo[4,3-a]pyridine

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